Ethyl 4-bromo-2-cyano-5-methylbenzoate
Overview
Description
Ethyl 4-bromo-2-cyano-5-methylbenzoate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of benzoic acid and features a bromine atom, a cyano group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-cyano-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 4-cyano-2-methylbenzoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are common reducing agents.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used for ester hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The products are 4-bromo-2-cyano-5-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-5-methylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-5-methylbenzoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the cyano group can participate in hydrogen bonding or nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.
Comparison with Similar Compounds
Ethyl 4-bromo-2-cyano-5-methylbenzoate can be compared with similar compounds such as:
Ethyl 5-bromo-4-cyano-2-methylbenzoate: Similar structure but with different positions of the cyano and methyl groups.
Ethyl 4-bromo-2-cyano-5-methoxybenzoate: Contains a methoxy group instead of a methyl group.
Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate: Features a difluoromethyl group instead of a methyl group.
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-4-7(2)10(12)5-8(9)6-13/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBFXPSPBYDMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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